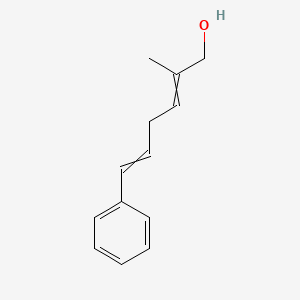
2-Methyl-6-phenylhexa-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenylhexa-2,5-dien-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene under specific conditions. The reaction typically requires a catalyst such as copper(I) iodide (CuI) and a base like diisopropylamine. The mixture is heated to reflux for 24 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-6-phenylhexa-2,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylhexa-2,5-dien-1-ol involves its interaction with molecular targets through its conjugated diene system and phenyl group. These interactions can lead to various chemical transformations, including electrophilic addition and substitution reactions. The compound’s reactivity is influenced by the stability of the intermediate carbocations formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylhexa-2,4-dien-1-ol: Similar structure but with a different position of the double bonds.
2-Methyl-6-phenylhexa-2,5-dien-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Methyl-6-phenylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of both a phenyl group and a hydroxyl group
Properties
CAS No. |
114467-57-1 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methyl-6-phenylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C13H16O/c1-12(11-14)7-5-6-10-13-8-3-2-4-9-13/h2-4,6-10,14H,5,11H2,1H3 |
InChI Key |
VRXHKVMAWYLSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















